Cas no 165074-99-7 (L-Alaninamide,N-acetyl-3-(1-naphthalenyl)-L-alanyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-L-a-glutamyl-3-(1-naphthalenyl)-(9CI))

L-Alaninamide,N-acetyl-3-(1-naphthalenyl)-L-alanyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-L-a-glutamyl-3-(1-naphthalenyl)-(9CI) structure
165074-99-7 structure
Product name:L-Alaninamide,N-acetyl-3-(1-naphthalenyl)-L-alanyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-L-a-glutamyl-3-(1-naphthalenyl)-(9CI)
CAS No:165074-99-7
MF:C46H58N6O9
MW:838.987520000001
CID:185241
PubChem ID:449338

L-Alaninamide,N-acetyl-3-(1-naphthalenyl)-L-alanyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-L-a-glutamyl-3-(1-naphthalenyl)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • L-Alaninamide,N-acetyl-3-(1-naphthalenyl)-L-alanyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-L-a-glutamyl-3-(1-naphthalenyl)-(9CI)
    • (4S)-4-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-5-[[(2S)-1-amino-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-5
    • L-Alaninamide,N-acetyl-3-(1-naphthalenyl)-L-alanyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-L-a-glutamyl-3-(1-naph
    • (4S)-4-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-(1-naphthyl)propanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]-5-[[(1S)-2-amino-1-(1-naphthylmethyl)-2-oxo-ethyl]amino]-5-oxo-pentanoic acid
    • DTXSID20167841
    • LP-149
    • 165074-99-7
    • LP 149
    • L-Alaninamide, N-acetyl-3-(1-naphthalenyl)-L-alanyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-(2S)-2-aminobutanoyl-3-(1-naphthalenyl)-
    • 1fiv
    • Inchi: InChI=1S/C46H58N6O9/c1-26(2)22-36(50-46(61)42(27(3)4)52-45(60)38(48-28(5)53)24-32-17-11-15-30-13-7-9-19-34(30)32)39(54)25-40(55)49-35(20-21-41(56)57)44(59)51-37(43(47)58)23-31-16-10-14-29-12-6-8-18-33(29)31/h6-19,26-27,35-39,42,54H,20-25H2,1-5H3,(H2,47,58)(H,48,53)(H,49,55)(H,50,61)(H,51,59)(H,52,60)(H,56,57)/t35-,36-,37-,38-,39-,42-/m0/s1
    • InChI Key: CFJSRALSOWEJGV-WAGJPQHASA-N
    • SMILES: OC(CC[C@@H](C(N[C@@H](CC1=CC=CC2=CC=CC=C12)C(=O)N)=O)NC(C[C@@H]([C@@H](NC([C@@H](NC([C@H](CC1=CC=CC2=CC=CC=C12)NC(=O)C)=O)C(C)C)=O)CC(C)C)O)=O)=O

Computed Properties

  • Exact Mass: 838.42652745g/mol
  • Monoisotopic Mass: 838.42652745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 61
  • Rotatable Bond Count: 22
  • Complexity: 1510
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 246Ų
  • XLogP3: 4.6

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd